molecular formula C9H16Cl2N4O B2858095 2-Piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride CAS No. 2138212-77-6

2-Piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride

Cat. No. B2858095
CAS RN: 2138212-77-6
M. Wt: 267.15
InChI Key: KYOPZIHSNIHJNI-UHFFFAOYSA-N
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Description

“2-Piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2138212-77-6 . It has a molecular weight of 267.16 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride . The InChI Code is 1S/C9H14N4O.2ClH/c10-8(14)7-5-12-9(13-7)6-1-3-11-4-2-6;;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 267.16 .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including “2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological and Pharmacological Activity

Piperidine derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety were covered .

Synthesis of Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

PROTAC Development

“2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride” is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Enantiomerically Enriched Piperidines

The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .

Piperidine Functionalization

In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and functionalization were published . This includes the functionalization of “2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride”.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-piperidin-4-yl-1H-imidazole-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-8(14)7-5-12-9(13-7)6-1-3-11-4-2-6;;/h5-6,11H,1-4H2,(H2,10,14)(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOPZIHSNIHJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride

CAS RN

2138212-77-6
Record name 2-(piperidin-4-yl)-1H-imidazole-4-carboxamide dihydrochloride
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